molecular formula C21H26N4O3 B5403745 2-({4-[4-oxo-4-(1-pyrrolidinyl)butanoyl]-1-piperazinyl}carbonyl)-1H-indole

2-({4-[4-oxo-4-(1-pyrrolidinyl)butanoyl]-1-piperazinyl}carbonyl)-1H-indole

Cat. No. B5403745
M. Wt: 382.5 g/mol
InChI Key: SSFYCRRPRDFVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-[4-oxo-4-(1-pyrrolidinyl)butanoyl]-1-piperazinyl}carbonyl)-1H-indole, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

2-({4-[4-oxo-4-(1-pyrrolidinyl)butanoyl]-1-piperazinyl}carbonyl)-1H-indole is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of B cells. By inhibiting BTK, 2-({4-[4-oxo-4-(1-pyrrolidinyl)butanoyl]-1-piperazinyl}carbonyl)-1H-indole blocks the signaling pathways that promote the growth and survival of cancer cells and autoimmune cells.
Biochemical and Physiological Effects:
In preclinical studies, 2-({4-[4-oxo-4-(1-pyrrolidinyl)butanoyl]-1-piperazinyl}carbonyl)-1H-indole has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the proliferation and activation of autoimmune cells. It has also been shown to reduce the levels of inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-({4-[4-oxo-4-(1-pyrrolidinyl)butanoyl]-1-piperazinyl}carbonyl)-1H-indole is its high selectivity for BTK, which reduces the risk of off-target effects. It also has good oral bioavailability and pharmacokinetic properties, which make it suitable for clinical development. However, one limitation of 2-({4-[4-oxo-4-(1-pyrrolidinyl)butanoyl]-1-piperazinyl}carbonyl)-1H-indole is that it may not be effective against all types of cancer and autoimmune diseases, as some cells may have alternative survival pathways that are not dependent on BTK.

Future Directions

There are several potential future directions for the development of 2-({4-[4-oxo-4-(1-pyrrolidinyl)butanoyl]-1-piperazinyl}carbonyl)-1H-indole. One possibility is to evaluate its efficacy in combination with other drugs, such as chemotherapy or immunotherapy, to enhance its anti-cancer or immunomodulatory effects. Another direction is to investigate its potential in other types of cancer and autoimmune diseases, such as multiple myeloma or type 1 diabetes. Finally, further studies are needed to understand the long-term safety and efficacy of 2-({4-[4-oxo-4-(1-pyrrolidinyl)butanoyl]-1-piperazinyl}carbonyl)-1H-indole in clinical trials.

Synthesis Methods

The synthesis of 2-({4-[4-oxo-4-(1-pyrrolidinyl)butanoyl]-1-piperazinyl}carbonyl)-1H-indole involves several steps, including the reaction of 4-(1-pyrrolidinyl)butanoyl chloride with piperazine, followed by the reaction of the resulting intermediate with 1H-indole-2-carboxylic acid. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2-({4-[4-oxo-4-(1-pyrrolidinyl)butanoyl]-1-piperazinyl}carbonyl)-1H-indole has been extensively studied in preclinical models of cancer and autoimmune diseases. In particular, it has shown potent activity against B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). It has also been shown to be effective against autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE).

properties

IUPAC Name

1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-pyrrolidin-1-ylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c26-19(23-9-3-4-10-23)7-8-20(27)24-11-13-25(14-12-24)21(28)18-15-16-5-1-2-6-17(16)22-18/h1-2,5-6,15,22H,3-4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFYCRRPRDFVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCC(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)butane-1,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.